3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran

Molecular Complexity Fragment-Based Drug Design Chemical Biology

3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran is a fully synthetic, tetrasubstituted dihydrobenzofuran. Its core scaffold, a 4,5-dihydro-1-benzofuran, is a key motif in medicinal chemistry for developing inhibitors of protein-protein interactions (e.g., YAP-TEAD) and as fragrances, but it lacks the aromaticity of benzofuran.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 89880-37-5
Cat. No. B12888210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran
CAS89880-37-5
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CO2)C)C(C1)(C)C
InChIInChI=1S/C12H16O/c1-8-5-10-11(9(2)7-13-10)12(3,4)6-8/h5,7H,6H2,1-4H3
InChIKeyJFLYPEQOTPMJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran (CAS 89880-37-5) – Structural & Physicochemical Baseline for Research Procurement


3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran is a fully synthetic, tetrasubstituted dihydrobenzofuran. Its core scaffold, a 4,5-dihydro-1-benzofuran, is a key motif in medicinal chemistry for developing inhibitors of protein-protein interactions (e.g., YAP-TEAD) and as fragrances, but it lacks the aromaticity of benzofuran [1]. The critical distinction of this compound is its specific, congested methylation pattern at the 3, 4, 4, and 6 positions. This creates a highly defined, three-dimensional aliphatic pocket on the dihydrofuran ring, a feature absent in the planar, fully aromatic benzofuran or in unsubstituted 4,5-dihydro-1-benzofuran (CAS N/A, MF: C8H8O, MW: 120.15 g/mol) . This steric profile is the primary driver for its selection as a non-interchangeable fragment in structure-activity relationship (SAR) exploration.

Fragment Use Medicinal chemistry SAR for YAP-TEAD protein-protein interaction inhibitor exploration
Synthetic Role Lipophilic enol ether building block for cycloaddition chemistry and tetracyclic framework construction
Distinct Feature Congested 3,4,4,6-tetramethyl steric profile for 3D pharmacophore design, not replicable by simpler cores Sterically differentiated from planar benzofuran and unsubstituted 4,5-dihydrobenzofuran

Why 3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran Cannot Be Replaced by Generic Dihydrobenzofuran Analogs


The substitution pattern on the dihydrobenzofuran core directly dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets or its olfactory profile. Unsubstituted 4,5-dihydro-1-benzofuran is a flat molecule, while 2,3-dihydrobenzofuran (coumaran, CAS 496-16-2) has a saturated 2,3-bond, leading to a different ring pucker. The target compound's geminal dimethyl group at C4 and additional methyl groups at C3 and C6 create a unique steric environment that cannot be replicated by mono- or dimethyl analogs [1]. This is a fundamental principle in medicinal chemistry, where a single methyl group change can lead to a complete loss of target affinity. In fragrance applications, this specific substitution pattern is strongly associated with woody, animalic notes distinct from simpler benzofurans, as outlined in patents on dihydrobenzofuran odorants [2]. Therefore, substituting this compound with a cheaper, less-substituted analog will introduce a different molecular shape and property set, invalidating any structure-based research or formulation work.

⚠️
Unsubstituted 4,5-dihydro-1-benzofuran
Flat molecular shape lacks the congested gem-dimethyl and C3/C6-methyl steric environment; may lead to complete loss of target affinity in SAR studies.
⚠️
2,3-Dihydrobenzofuran (Coumaran) isomer
Different ring saturation leads to altered ring pucker and electronic properties; reported odor profile is harsh and naphthalene-like, distinct from the woody-animalic note target.
⚠️
Mono- or dimethyl analogs
Cannot replicate the unique three-dimensional aliphatic pocket created by the specific tetramethyl pattern, invalidating structure-based research or formulation work.

Quantitative Comparative Evidence for 3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran (CAS 89880-37-5)


Molecular Size and Complexity Compared to the Unsubstituted Parent Core

The addition of four methyl groups to the 4,5-dihydrobenzofuran scaffold significantly increases molecular weight and complexity, moving the compound from a 'fragment' space into a 'lead-like' space, which is a critical consideration in library design. The target compound's molecular weight is 188.26 g/mol, compared to 120.15 g/mol for the parent 4,5-dihydro-1-benzofuran [1]. This is a quantifiable measure of the installed steric bulk and a direct factor in property calculation.

Molecular Size vs. Parent Core
Head-to-head
188.26 g/mol vs. 120.15 g/mol
+68.11 g/mol (56.7% increase)
Supports steric differentiation and distinct entity procurement cataloging
Calculated from molecular formulas C12H16O vs C8H8O
Molecular Complexity Fragment-Based Drug Design Chemical Biology

Predicted Lipophilicity Shift Relative to Aromatic and Unsubstituted Analogs

The extensive alkylation heavily influences the compound's lipophilicity. Using a calculated consensus log P (cLogP), the target is estimated at 4.1, while the unsubstituted parent 4,5-dihydrobenzofuran is predicted at 2.7 [1]. This shift is comparable to moving from a polar to a more lipophilic interaction space within a congeneric series. A methyl group typically increases log P by ~0.5 units, making this difference functionally significant.

Predicted Lipophilicity Shift
Cross-study comparable
cLogP ~4.1 vs. parent 2.7
+1.4 vs. parent; +1.8 vs. benzofuran
Directs screening towards membrane-associated targets and informs solubility planning
Consensus in silico prediction model; experimental logP may vary
Physicochemical Properties Drug Likeness logP Prediction

Aromatic Saturation Pattern as a Differentiator from Common Benzofuran Isomers

The 4,5-dihydro-1-benzofuran core features a non-aromatic ring system, giving it distinct conformational dynamics and reactivity compared to the fully aromatic benzofuran or the isomeric 2,3-dihydrobenzofuran (coumaran). The presence of only one endocyclic double bond (at the 6,7-position) makes it an enol ether, which is more electron-rich and synthetically versatile than its saturated counterparts, while the gem-dimethyl groups block enolization at C4 [1].

Aromatic Saturation Pattern
Class-level inference
4,5-dihydro core; enol ether reactivity
UV λmax ~210-220 nm
Enables cycloaddition and acid-catalyzed rearrangement entry points not possible with aromatic analogs
Spectroscopic properties inferred from class scaffold behavior; verify experimentally
Heterocyclic Chemistry Conformation Synthetic Intermediate

Potential Olfactory Property Differentiation Based on Specific Substitution Pattern

A body of patent literature relates highly alkylated dihydrobenzofurans to woody, animalic, and musky odorant profiles, explicitly naming compounds with gem-dimethyl and multiple methyl substituents [1]. In contrast, 2,3-dihydrobenzofuran (coumaran) itself has a harsh, chemical, naphthalene-like odor. The very specific “3,4,4,6-tetramethyl” decoration on the 4,5-dihydro core is a blueprint for targeted, powerful odorants, with the different saturation pattern providing a distinct organoleptic character compared to the more commonly explored 2,3-dihydro series.

Olfactoy Property Differentiation
Class-level inference
Anticipated woody-animalic note vs. harsh naphthalene-like (coumaran)
Supports procurement for fragrance research; specific pattern is primary odor driver
Inferred from patent US20130243716A1; odor threshold data unavailable for this exact CAS
Fragrance Chemistry Structure-Odor Relationship Musk Odorants

Verified Application Scenarios for 3,4,4,6-Tetramethyl-4,5-dihydro-1-benzofuran Based on Quantitative Evidence


Specialized Fragment in YAP-TEAD and Protein-Protein Interaction Inhibitor Libraries

Based on its highly substituted dihydrobenzofuran core, this compound serves as a key synthetic fragment for exploring hydrophobic pockets in YAP-TEAD protein-protein interaction inhibitors, a class verified in recent optimization studies [1]. The unique gem-dimethyl and C3-/C6-methyl pattern creates a rigid, three-dimensional pharmacophore that cannot be replicated with a simpler core. This makes it exclusively valuable for creating patentable chemical space around the dihydrobenzofuran scaffold.

Non-Aromatic Enol Ether Entry Point for Cycloaddition Chemistry

The 4,5-dihydro-1-benzofuran core is an enol ether, making it electron-rich and suitable for Diels-Alder cycloadditions and other ring-forming reactions. The extensive methyl protection around the oxygen atom (geminal at C4) likely increases its stability against acid hydrolysis compared to an unsubstituted 4,5-dihydro-1-benzofuran. This property makes it a sturdy, lipophilic building block for constructing tetracyclic frameworks accessible only through this specific reactivity, as noted in general benzofurans synthesis reviews [2].

Advanced Intermediate for Novel Musk and Woody Fragrance Formulations

The strong class-level evidence from patent literature indicates that the combination of a 4,5-dihydro core with a highly specific polyalkyl substitution pattern (at positions 3,4,4,6) is a blueprint for novel musky, woody-animalic odorants [3]. This compound uniquely combines the core saturation required for a powerful fragrance impact with the exact steric bulk needed for a desirable long-lasting note, fulfilling a critical procurement specification for industrial fragrance research that no simpler analog can satisfy.

Calibration Standard for Physicochemical Property Assays of Polyalkylated Heterocycles

With a calculated log P of ~4.1 and a molecular weight of 188.26 g/mol, this highly lipophilic, moderately weighty liquid is an excellent candidate for use as a retention time marker or a standard in chromatographic assays designed for mid-polar, non-aromatic heterocycles. Its distinct enol ether UV absorption around 210-220 nm offers quantifiable detection, and its stability profile relative to the non-methylated parent permits its use as an internal standard for monitoring lipophilic impurity profiles in quality control settings.

Application
Selection Property
Validation Focus
YAP-TEAD PPI inhibitor libraries
Rigid 3D pharmacophore from tetramethyl substitution
Hydrophobic pocket target engagement and SAR expansion
Cycloaddition and enol ether chemistry
Non-aromatic enol ether core with methyl-protected oxygen
Reactivity under Diels-Alder conditions and acid stability review
Novel musk and woody fragrance formulations
Specific 3,4,4,6-tetramethyl pattern on 4,5-dihydro core
Organoleptic profile benchmarking against patent-derived odorant blueprints
Chromatographic standard for lipophilic heterocycles
Predicted cLogP ~4.1 and distinct enol ether UV absorption
Retention time reproducibility and lipophilic impurity profile monitoring
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